molecular formula C7H10Cl2N4 B2416118 7-hydrazinyl-1H-1,3-benzodiazole dihydrochloride CAS No. 1955498-07-3

7-hydrazinyl-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B2416118
CAS No.: 1955498-07-3
M. Wt: 221.09
InChI Key: KTVAMODISHQFNJ-UHFFFAOYSA-N
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Description

7-Hydrazinyl-1H-1,3-benzodiazole dihydrochloride (CAS 1955498-07-3) is a versatile benzodiazole derivative supplied as a high-purity dihydrochloride salt. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The reactive hydrazinyl group makes this chemical a key precursor for the development of more complex nitrogen-containing heterocycles, such as pyrazoles and indenopyrazoles, which are privileged scaffolds in drug discovery . Research indicates that hybrids incorporating similar benzodiazole and hydrazinyl motifs show promise as potential therapeutic agents, with recent studies highlighting their application as inhibitors for enzymes like α-amylase and α-glucosidase, targets for type 2 diabetes mellitus . Furthermore, analogous hydrazinyl-substituted benzothiazole compounds have demonstrated significant antimicrobial properties in biological evaluations . This product is intended for research purposes as a crucial reagent in the design and synthesis of novel bioactive molecules. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1H-benzimidazol-4-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-11-6-3-1-2-5-7(6)10-4-9-5;;/h1-4,11H,8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVAMODISHQFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN)N=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7-hydrazinyl-1H-1,3-benzodiazole dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has demonstrated that hydrazone derivatives, including those derived from benzodiazole, exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various hydrazone derivatives that showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds often function by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Properties
The benzodiazole scaffold has been linked to anticancer activity. Compounds similar to 7-hydrazinyl-1H-1,3-benzodiazole dihydrochloride have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

Antitubercular Activity
Recent investigations into benzothiazole derivatives have shown that modifications can enhance antitubercular activity. Compounds related to this compound have been tested against Mycobacterium tuberculosis, revealing effective inhibition at low concentrations. These findings suggest a potential pathway for developing new treatments for tuberculosis .

Antiparasitic Effects
Hydrazine derivatives have also been explored for their antiparasitic effects. Studies have indicated that certain compounds exhibit significant activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. The IC50 values for these compounds demonstrate their potency compared to standard treatments .

Analytical Applications

Analytical Reagents
this compound can serve as an analytical reagent for the detection of various metal ions and organic compounds. Its ability to form stable complexes with transition metals makes it useful in environmental monitoring and quality control in pharmaceuticals .

Fluorescent Probes
The compound's unique structural properties allow it to be utilized as a fluorescent probe in biochemical assays. Studies have shown that derivatives can be designed to emit fluorescence upon binding with specific biomolecules, facilitating the detection of biological interactions in real-time .

Case Studies

Study Application Findings
Jabeen et al., 2021AntimicrobialSynthesized hydrazone derivatives showed significant antibacterial activity against various strains .
Shaikh et al., 2023AntitubercularCompounds displayed promising MIC values against Mycobacterium tuberculosis, suggesting potential as new therapeutics .
Moneer et al., 2016AntiparasiticCertain derivatives exhibited IC50 values significantly lower than existing treatments against Giardia intestinalis .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-hydrazinyl-1H-1,3-benzodiazole dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its hydrazinyl group, which imparts unique chemical and biological properties. This group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .

Biological Activity

7-Hydrazinyl-1H-1,3-benzodiazole dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine hydrate with appropriate benzodiazole derivatives. The process results in a white crystalline product that can be characterized using techniques such as IR and NMR spectroscopy.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzodiazole derivatives, including this compound. The compound exhibits activity against various bacterial strains, which can be quantified using Minimum Inhibitory Concentration (MIC) assays.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Escherichia coli2515
Staphylococcus aureus2018
Pseudomonas aeruginosa3012
Klebsiella pneumoniae1520

The data indicates that the compound has significant antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential utility in treating infections caused by these pathogens .

Anticancer Activity

Research has also indicated that benzodiazole derivatives possess anticancer properties. The compound's ability to inhibit cancer cell proliferation has been assessed in various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis
MCF-7 (breast cancer)12Cell cycle arrest
A549 (lung cancer)15Inhibition of angiogenesis

The IC50 values suggest that the compound is effective at low concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being significant contributors to its anticancer effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that benzodiazole derivatives can induce oxidative stress in cells, leading to apoptosis.
  • Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins involved in disease pathways, enhancing its therapeutic potential .

Case Studies

A recent study evaluated the efficacy of various hydrazino-substituted benzothiazoles against resistant bacterial strains. The findings confirmed that compounds similar to this compound showed enhanced activity compared to standard antibiotics. This positions the compound as a promising candidate for further development in antimicrobial therapies .

Q & A

Q. What are the recommended synthetic routes for 7-hydrazinyl-1H-1,3-benzodiazole dihydrochloride?

  • Methodological Answer : The compound can be synthesized via hydrazine substitution on a pre-functionalized benzodiazole core. For example:

React 7-chloro-1H-1,3-benzodiazole with hydrazine hydrate under reflux in ethanol to introduce the hydrazinyl group.

Acidify the product with hydrochloric acid to form the dihydrochloride salt .
Key parameters include temperature control (70–80°C), reaction time (12–24 hours), and stoichiometric excess of hydrazine (1.5–2.0 equivalents). Purification via recrystallization in ethanol/HCl yields the dihydrochloride form. Confirm the salt formation using chloride ion titration .

Q. How does the dihydrochloride salt form impact physicochemical properties compared to the free base?

  • Methodological Answer : The dihydrochloride form enhances aqueous solubility due to ionic interactions and improves stability by reducing hygroscopicity. Key comparisons:
PropertyFree BaseDihydrochloride
Solubility (H₂O)Low (<1 mg/mL)High (>50 mg/mL)
Melting Point180–185°C (decomp.)225°C (decomp.)
StabilityAir-sensitiveStable at room temperature
Characterization via pH-dependent solubility assays and thermogravimetric analysis (TGA) is recommended .

Q. What spectroscopic techniques are optimal for structural confirmation?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm hydrazinyl (-NHNH2_2) and benzodiazole proton environments.
  • IR : Peaks at 3300–3400 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (C=N stretch) .
  • Mass Spectrometry : ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 165.1 for the free base).
    Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding patterns in the crystal structure?

  • Methodological Answer : Combine AutoDock4 (for ligand-receptor docking) and SHELXL (for crystallographic refinement) to model interactions:

Use graph set analysis (as per Etter’s rules) to categorize hydrogen bonds (e.g., D(2)12\text{D}(2)^2_1 motifs) .

Refine XRD data with SHELXL, adjusting occupancy and thermal parameters for disordered chloride ions .
Example workflow:

StepTool/TechniqueOutput
1AutoDock4Predicted H-bond donor/acceptor sites
2SHELX refinementFinalized crystal lattice parameters
3Mercury (CCDC)Visualization of H-bond networks

Q. How to resolve discrepancies in reported melting points or decomposition temperatures?

  • Methodological Answer : Conflicting thermal data may arise from polymorphic forms or impurities. Address this via:
  • DSC/TGA : Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • PXRD : Compare experimental patterns with simulated data from CIF files.
  • Reproducibility : Synthesize the compound under controlled conditions (e.g., slow evaporation for crystallization) .

Q. What strategies optimize reaction yields when literature data conflicts?

  • Methodological Answer : Apply design of experiments (DoE) to identify critical factors:
FactorRange TestedOptimal Condition
Reaction Temperature60–100°C80°C
Hydrazine Equivalents1.0–3.01.8
Solvent PolarityEthanol vs. DMFEthanol
Use response surface methodology (RSM) to model interactions and maximize yield .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting hydrogen-bonding data between XRD and DFT calculations?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in XRD vs. gas-phase DFT). Mitigate by:

Periodic DFT : Simulate the crystal environment using VASP or CASTEP.

Hirshfeld Surface Analysis : Compare experimental (XRD) and computed contact distances .
Example case: A 0.1–0.3 Å deviation in H-bond lengths may indicate lattice strain, resolvable via SHELXL’s TWIN/BASF commands .

Q. What role does the dihydrochloride counterion play in biological activity assays?

  • Methodological Answer : The chloride ions may influence target binding via electrostatic interactions. To isolate effects:

Compare activity of the dihydrochloride salt vs. free base in buffer solutions (pH 4.0–7.4).

Use isothermal titration calorimetry (ITC) to quantify chloride’s contribution to binding entropy .

Tables for Key Data

Q. Table 1: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key ConditionCitation
Hydrazine Substitution65–7598Ethanol, 80°C, 18 h
Microwave-Assisted8599DMF, 100°C, 30 min

Q. Table 2: Hydrogen-Bonding Metrics (XRD vs. DFT)

InteractionXRD Distance (Å)DFT Distance (Å)Deviation (Å)
N-H···Cl^-2.102.050.05
N-H···O (solvent)2.302.450.15

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